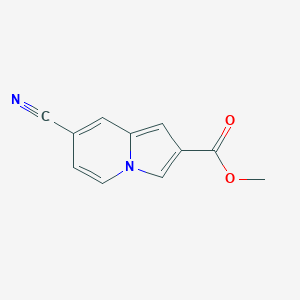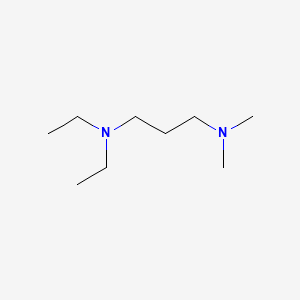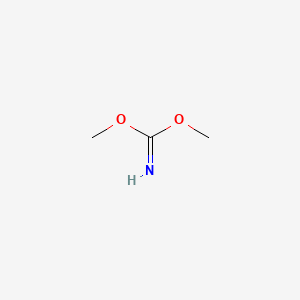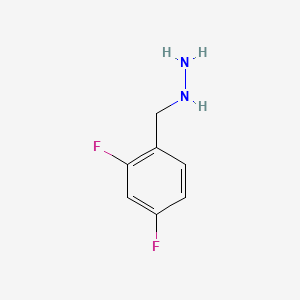
N,N,N',N'-Tetramethyl-4,4'-azodianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetramethyl-4,4’-azodianiline is an organic compound with the molecular formula C16H20N4. It is a derivative of azobenzene, where the hydrogen atoms on the nitrogen atoms are replaced by methyl groups. This compound is known for its vibrant color and is used in various industrial applications, particularly in the synthesis of dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetramethyl-4,4’-azodianiline can be synthesized through the diazotization of N,N-dimethylaniline followed by coupling with another molecule of N,N-dimethylaniline. The reaction typically involves the following steps:
Diazotization: N,N-dimethylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another molecule of N,N-dimethylaniline in an alkaline medium to form N,N,N’,N’-Tetramethyl-4,4’-azodianiline.
Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetramethyl-4,4’-azodianiline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves precise control of temperature, pH, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N’,N’-Tetramethyl-4,4’-azodianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: It can be reduced to form N,N,N’,N’-Tetramethyl-4,4’-phenylenediamine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are commonly used.
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of N,N,N’,N’-Tetramethyl-4,4’-phenylenediamine.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N,N,N’,N’-Tetramethyl-4,4’-azodianiline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colorants for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetramethyl-4,4’-azodianiline involves its ability to undergo redox reactions and interact with various molecular targets. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. In biological systems, it may interact with enzymes and proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but with a methylene bridge instead of an azo group.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Another derivative with different functional groups.
Uniqueness: N,N,N’,N’-Tetramethyl-4,4’-azodianiline is unique due to its azo linkage, which imparts distinct chemical and physical properties. This linkage allows the compound to participate in specific redox reactions and makes it valuable in dye synthesis and other applications.
Propriétés
Numéro CAS |
6257-64-3 |
|---|---|
Formule moléculaire |
C16H20N4 |
Poids moléculaire |
268.36 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H20N4/c1-19(2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)20(3)4/h5-12H,1-4H3 |
Clé InChI |
NMTGSDIMWJJCNO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
| 6257-64-3 | |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine](/img/structure/B3192347.png)



![2,3-Dihydro-1H-benzo[f]isoindole](/img/structure/B3192384.png)


![8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B3192403.png)
![Benzo[b]thiophene-3-ol, 4-bromo-](/img/structure/B3192409.png)



